molecular formula C17H19NO B2886819 4-ethyl-N-(2-ethylphenyl)benzamide CAS No. 842113-61-5

4-ethyl-N-(2-ethylphenyl)benzamide

Cat. No.: B2886819
CAS No.: 842113-61-5
M. Wt: 253.345
InChI Key: FROPNBJILCFWBB-UHFFFAOYSA-N
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Description

4-ethyl-N-(2-ethylphenyl)benzamide is an organic compound with the molecular formula C17H19NO and a molecular weight of 253.34 g/mol . This compound is characterized by the presence of an ethyl group attached to the benzamide structure, making it a derivative of benzamide. It is used in various chemical applications due to its unique structural properties.

Preparation Methods

The synthesis of 4-ethyl-N-(2-ethylphenyl)benzamide typically involves the reaction of 4-ethylbenzoic acid with 2-ethylphenylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

4-ethyl-N-(2-ethylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents like halogens or nitro groups can be introduced using reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-ethyl-N-(2-ethylphenyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: This compound can be used in the study of enzyme interactions and protein binding due to its amide functional group, which is common in biological molecules.

    Medicine: Research into potential pharmaceutical applications may involve studying its effects on biological pathways and its potential as a drug candidate.

    Industry: It can be used in the development of new materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(2-ethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide functional group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds to 4-ethyl-N-(2-ethylphenyl)benzamide include other benzamide derivatives, such as:

    N-ethylbenzamide: A simpler derivative with a single ethyl group attached to the benzamide structure.

    4-ethyl-N-(2-fluorophenyl)benzamide: A derivative with a fluorine atom instead of an ethyl group on the phenyl ring.

    N-(2-ethylphenyl)benzamide: A compound with a similar structure but lacking the additional ethyl group on the benzamide ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-ethyl-N-(2-ethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-3-13-9-11-15(12-10-13)17(19)18-16-8-6-5-7-14(16)4-2/h5-12H,3-4H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROPNBJILCFWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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